7-Aminopyrrolo[1,2-a]pyrazin-1(2H)-one
CAS No.:
Cat. No.: VC17430351
Molecular Formula: C7H7N3O
Molecular Weight: 149.15 g/mol
* For research use only. Not for human or veterinary use.
![7-Aminopyrrolo[1,2-a]pyrazin-1(2H)-one -](/images/structure/VC17430351.png)
Specification
Molecular Formula | C7H7N3O |
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Molecular Weight | 149.15 g/mol |
IUPAC Name | 7-amino-2H-pyrrolo[1,2-a]pyrazin-1-one |
Standard InChI | InChI=1S/C7H7N3O/c8-5-3-6-7(11)9-1-2-10(6)4-5/h1-4H,8H2,(H,9,11) |
Standard InChI Key | BGUSEONEOLEBRE-UHFFFAOYSA-N |
Canonical SMILES | C1=CN2C=C(C=C2C(=O)N1)N |
Introduction
Structural and Chemical Properties
Core Architecture
The compound belongs to the pyrrolopyrazine family, featuring a bicyclic system where a pyrrole ring is fused to a pyrazine moiety. The 7-amino group introduces electron-rich properties, enhancing hydrogen-bonding capabilities and influencing molecular interactions with biological targets . X-ray crystallography of analogous derivatives confirms a planar structure with conjugated π-systems, which is critical for binding to enzyme active sites .
Physicochemical Characteristics
Key physicochemical parameters include:
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Molecular Formula: C₇H₇N₃O
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Molecular Weight: 149.15 g/mol
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logP: ~1.2 (predicted), indicating moderate hydrophobicity
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pKa: The amino group exhibits a pKa of ~8.5, rendering it protonated under physiological conditions .
Synthetic Methodologies
Core Synthesis Strategies
The synthesis of pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives typically involves multicomponent reactions. A representative route for 7-aminosubstituted derivatives includes:
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Cyclocondensation: Reaction of 2-aminopyrrole with α-keto esters or aldehydes under acidic conditions to form the pyrazine ring .
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Functionalization: Introduction of the 7-amino group via nucleophilic substitution or reductive amination .
Table 1: Synthetic Yields for Key Intermediates
Step | Reagents | Conditions | Yield (%) | Reference |
---|---|---|---|---|
1 | 2-Aminopyrrole, Ethyl glyoxylate | HOAc, DCM, RT, 2 h | 85–90 | |
2 | NH₃, Pd/C, H₂ | EtOH, 50°C, 6 h | 70–75 |
Optimization Challenges
Steric hindrance at the 7-position often necessitates protecting group strategies. For example, Boc-protected intermediates are employed to direct regioselective amination, followed by deprotection under mild acidic conditions .
Biological Activity and Mechanisms
PARP Inhibition
7-Aminopyrrolo[1,2-a]pyrazin-1(2H)-one derivatives exhibit potent poly(ADP-ribose) polymerase (PARP) inhibition, particularly in BRCA-deficient cancer cells. Compound 7m (a 3-nitro derivative) demonstrated IC₅₀ values of 12.5 μM against Panc-1 pancreatic cancer cells, surpassing etoposide (24.3 μM) .
Table 2: Antiproliferative Activity of Select Derivatives
Compound | Substituent | Panc-1 IC₅₀ (μM) | PC3 IC₅₀ (μM) | MDA-MB-231 IC₅₀ (μM) |
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7m | 3-NO₂ | 12.5 | 17.7 | 13.1 |
Etoposide | – | 24.3 | 29.8 | 27.4 |
Apoptotic Induction
Western blot analyses reveal that 7m downregulates caspase-3 and cleaved caspase-3 levels in Panc-1 cells, confirming apoptosis induction . Flow cytometry further shows sub-G₁ phase arrest, indicative of DNA fragmentation .
Kinase Selectivity
The 7-amino group enhances selectivity for kinases such as EGFR and VEGFR2. Patent data highlight derivative US6664252B2 (a 4-aminopyrrolo[2,3-d]pyrimidine analog) as a potent adenosine A2a receptor antagonist (Kᵢ = 2.3 nM) .
Structure-Activity Relationships (SAR)
Substituent Effects
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Electron-Withdrawing Groups (EWGs): 3-NO₂ and 3-Cl substituents improve potency by 2–3-fold compared to unsubstituted analogs .
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Amino Group Positioning: The 7-amino group is critical for hydrogen bonding with PARP’s nicotinamide pocket, as shown in docking studies .
Pharmacophore Modeling
Quantum mechanical calculations identify the pyrrolopyrazine core and 7-amino group as essential for π-π stacking and electrostatic interactions, respectively .
Therapeutic Applications
Oncology
Derivatives show promise in BRCA-mutant cancers, with 7m advancing to preclinical trials for pancreatic adenocarcinoma .
Cardiovascular Diseases
Patent US5041442A discloses pyrrolo[1,2-a]pyrazines as gastric acid secretion inhibitors, suggesting potential applications in gastroesophageal reflux disease (GERD) .
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